N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, characterized by a fused triazole-quinoxaline core. The structure includes:
- Triazoloquinoxaline core: Imparts planar geometry, enabling DNA intercalation and topoisomerase II (TopoII) inhibition .
- Sulfanylacetamide side chain: Enhances binding affinity via sulfur-mediated hydrogen bonding and hydrophobic interactions.
- 4-Butylphenyl substituent: A lipophilic group that may influence pharmacokinetics (e.g., membrane permeability) but could reduce aqueous solubility.
This compound is hypothesized to exhibit anticancer activity via TopoII inhibition, similar to structurally related derivatives .
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-4-5-8-17-11-13-18(14-12-17)25-21(30)15-31-24-23-28-27-22(16(2)3)29(23)20-10-7-6-9-19(20)26-24/h6-7,9-14,16H,4-5,8,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFCSELDFDDNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazoloquinoxaline core with a suitable thiol reagent.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or similar reagents.
Substitution with the butylphenyl group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structure Variations
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives
- N-(4-fluorophenyl)-2-(bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)acetamide Key Differences:
- Contains a bis-triazoloquinoxaline core (two triazole rings) versus a single triazole in the target compound.
- Substituted with 4-fluorophenyl instead of 4-butylphenyl.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
- N-(4-acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Key Differences :
- Pyridazine core replaces quinoxaline, reducing planarity and DNA-binding capacity.
- 4-Chlorophenyl substituent introduces steric and electronic effects distinct from butylphenyl. Activity: Pyridazine-based analogs generally show weaker TopoII inhibition compared to quinoxaline derivatives .
Substituent Effects
Phenyl Group Modifications
Sulfanyl vs. Oxo Groups
- N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide Key Difference: Oxo group replaces sulfanyl, converting the thioether to a ketone.
Activité Biologique
N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazoloquinoxaline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure incorporates a butylphenyl group and a sulfanyl acetamide group that may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that quinoxaline derivatives, including those similar to N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide, exhibit significant antimicrobial activity. For instance, a study demonstrated that various synthesized quinoxaline derivatives showed promising activity against Schistosoma mansoni, with some compounds achieving over 70% inhibition at concentrations as low as 0.1 µM . This suggests that the compound may also possess similar potential against specific pathogens.
Anticonvulsant Activity
The anticonvulsant properties of quinoxaline derivatives have been documented extensively. A synthesis and evaluation study reported that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibited notable anticonvulsant activity in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly through GABAergic pathways.
Anticancer Activity
Quinoxaline derivatives have shown promise in cancer treatment as well. A review highlighted their potential in inhibiting tumor growth across various cancer cell lines. Some compounds displayed significant cytotoxicity with GI50 values indicating effective growth inhibition . The compound's structural features may contribute to its ability to interfere with cancer cell proliferation.
The biological activity of N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds with similar structures often act as inhibitors of key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may modulate neurotransmitter receptors or other cellular receptors involved in disease processes.
Case Studies
Several case studies have documented the effects of related quinoxaline derivatives:
- Antimicrobial Efficacy : One study evaluated the efficacy of a series of quinoxaline compounds against Schistosoma mansoni and reported varying degrees of success in reducing worm burdens in infected mice .
- Anticonvulsant Evaluation : In another study, compounds were tested for their anticonvulsant effects using established seizure models in rodents. Results indicated significant reductions in seizure frequency and duration .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
